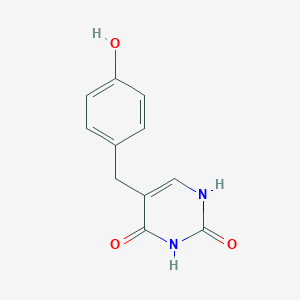

5-(p-Hydroxybenzyl)-uracil

Übersicht

Beschreibung

“p-Hydroxybenzyl alcohol” is a phenolic compound found in Gastrodia elata, a plant known for its therapeutic benefits against neurodegeneration . “p-Hydroxybenzoic acid” is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid .

Synthesis Analysis

In a study, “p-Hydroxybenzyl alcohol” was produced by refluxing of 5a and 6a or p-hydroxybenzyl alcohol in methanol . Another study used “p-Hydroxybenzaldehyde”, a bio-based monomer, to synthesize a novel diol .

Chemical Reactions Analysis

“4-Hydroxybenzoic acid” has about one tenth the acidity of benzoic acid . It can also be produced in the laboratory by heating potassium salicylate with potassium carbonate to 240 °C, followed by treating with acid .

Physical And Chemical Properties Analysis

“4-Hydroxybenzoic acid” is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Parkinson’s Disease

The compound has been studied for its neuroprotective effects, particularly in the context of Parkinson’s disease . Parkinson’s disease is a progressive disorder that affects brain nerve cells responsible for body motion and remains incurable . p-Hydroxybenzyl alcohol (HBA), the primary phenolic compound in Gastrodiae Rhizoma, is known for its therapeutic benefits against neurodegeneration . The study shows that HBA enhanced cell viability, blocked ROS overproduction, and reduced antioxidant activities induced by 6-OHDA . HBA also reduced mitochondrial dysfunction and cell death caused by 6-OHDA . Moreover, HBA reversed the 6-OHDA-mediated activation of c-Jun N-terminal kinase, the downregulation of the Bcl-2/Bax ratio, the Apaf-1 upregulation and the induction of caspase-9, caspase-3, and PARP cleavage . This suggests that HBA has potential preventive effects, making it a promising preventive agent for Parkinson’s disease .

Antioxidant Activity

The compound has been found to have antioxidant activity . It was observed that HBA blocked the overproduction of reactive oxygen species (ROS) and reduced the activities of superoxide dismutase, catalase, and glutathione peroxidase . This suggests that the compound could be useful in conditions where oxidative stress plays a role.

Mitochondrial Protection

The compound has been found to reduce mitochondrial dysfunction . HBA was observed to reduce the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the synthesis of mitochondrial ATP . This suggests that the compound could have potential applications in conditions characterized by mitochondrial dysfunction.

Wirkmechanismus

Target of Action

5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .

Mode of Action

The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .

Biochemical Pathways

The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the 5-(p-Hydroxybenzyl)-uracil .

Pharmacokinetics

The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability

Result of Action

The primary result of the action of 5-(p-Hydroxybenzyl)-uracil is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .

Action Environment

The action of 5-(p-Hydroxybenzyl)-uracil is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFIUTNZUFHGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309993 | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Hydroxybenzyl)-uracil | |

CAS RN |

17187-50-7 | |

| Record name | Uracil, 5-(p-hydroxybenzyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(p-Hydroxybenzyl)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)